N-[2-chloro-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide
Description
Properties
CAS No. |
62315-12-2 |
|---|---|
Molecular Formula |
C13H8ClF3N2O |
Molecular Weight |
300.66 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H8ClF3N2O/c14-10-2-1-9(13(15,16)17)7-11(10)19-12(20)8-3-5-18-6-4-8/h1-7H,(H,19,20) |
InChI Key |
KHBMBTFVUHNFTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=CC=NC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Acid Chloride-Mediated Coupling
Pyridine-4-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. Subsequent reaction with 2-chloro-5-(trifluoromethyl)aniline in the presence of a base (e.g., triethylamine or pyridine) yields the target compound. Key parameters include:
- Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to dissolve both acid chlorides and aromatic amines.
- Stoichiometry : A 1:1.2 molar ratio of acid chloride to amine ensures complete conversion, minimizing unreacted starting material.
- Temperature : Reactions proceed efficiently at 0–25°C to prevent decomposition of the acid chloride.
This method typically achieves yields of 65–78%, with impurities arising from over-chlorination or residual solvents.
Coupling Reagent-Assisted Synthesis
Modern approaches employ carbodiimide-based reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) or N,N'-dicyclohexylcarbodiimide (DCC) paired with hydroxybenzotriazole (HOBt). These reagents activate the carboxylic acid in situ, facilitating amide bond formation under milder conditions:
Thiocarbonyldiimidazole (TCDI)-Mediated Activation
As demonstrated in the synthesis of structurally related pyridinecarboxamides, TCDI enables efficient coupling without requiring pre-activation of the carboxylic acid:
- Pyridine-4-carboxylic acid and TCDI react in THF at 40°C for 2 hours to form an activated intermediate.
- 2-Chloro-5-(trifluoromethyl)aniline is added, and the mixture is stirred for 12–18 hours.
- Workup involves filtration and recrystallization from ethanol/water (4:1).
This method achieves yields up to 85% with >95% purity by HPLC, making it the most efficient documented approach.
Substituent Compatibility and Functional Group Tolerance
The electron-withdrawing chlorine and trifluoromethyl groups on the aniline ring significantly influence reaction kinetics:
Electronic Effects on Amine Reactivity
Stability Considerations
- Acid Sensitivity : The trifluoromethyl group is stable under weakly acidic conditions (pH > 3) but may degrade in concentrated H₂SO₄ or HCl.
- Thermal Stability : Decomposition occurs above 150°C, mandating controlled temperatures during solvent removal.
Large-Scale Production and Process Optimization
Industrial synthesis requires balancing cost, safety, and scalability:
Solvent Selection for Pilot-Scale Reactions
Catalytic Enhancements
- Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB, 5 mol%) in biphasic water/THF systems increases reaction rates by 40%.
- Continuous Flow Systems : Microreactor setups reduce reaction times from hours to minutes while maintaining yields >80%.
Analytical Characterization and Quality Control
Critical quality attributes (CQAs) for the final product include:
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Based Analogues ()
A pyrimidine-based analogue, N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide , shares functional similarities with the target compound, such as halogen and trifluoromethyl substituents. Key findings from structure-activity relationship (SAR) studies include:
- 2-Position Substitution : Replacement of 2-chlorine with fluorine retained activity, but bulkier groups (e.g., methyl, ethyl) reduced potency.
- 4-Position Flexibility : The trifluoromethyl group at the pyrimidine 4-position could be substituted with methyl, ethyl, chlorine, or phenyl without significant activity loss.
- Carboxamide Criticality : The carboxamide at the pyrimidine 5-position was essential; relocating it to the 6-position abolished activity.
- Permeability : The 2-methyl analogue exhibited improved Caco-2 permeability compared to the parent compound, highlighting substituent effects on bioavailability .
Table 1: Comparison with Pyrimidine Analogues
| Feature | Target Compound (Pyridine) | Pyrimidine Analogue (Compound 1) | 2-Methyl Pyrimidine (Compound 81) |
|---|---|---|---|
| Core Structure | Pyridine | Pyrimidine | Pyrimidine |
| 2-Position Substituent | Chlorine (phenyl ring) | Chlorine (pyrimidine) | Methyl |
| 4-Position Substituent | N/A | Trifluoromethyl | Trifluoromethyl |
| Carboxamide Position | Pyridine 4-position | Pyrimidine 5-position | Pyrimidine 5-position |
| Caco-2 Permeability | Not reported | Moderate | Improved |
Thiazolidinone Derivatives ()
The compound N-[2-(4-chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide features a thiazolidinone core instead of pyridine. Key distinctions include:
- Carboxamide Position : The pyridine-3-carboxamide (vs. 4-position in the target compound) may reduce steric compatibility with certain enzymes.
- Biological Activity: Thiazolidinone derivatives are often associated with anti-inflammatory or antimicrobial activity, suggesting divergent applications compared to the target compound’s putative role in transcription inhibition .
Piperidine-Pyridine Hybrids ()
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid methylamide incorporates a piperidine ring and a pyridine moiety. Structural differences include:
- Substituent Placement : The trifluoromethyl and chlorine groups are on the pyridine ring (positions 3 and 5), unlike the target compound’s phenyl ring.
- Methylamide vs.
- Molecular Weight : Higher molar mass (335.75 g/mol vs. ~300 g/mol for the target compound) could influence pharmacokinetics .
Table 2: Physicochemical Comparison
| Property | Target Compound | Piperidine-Pyridine Hybrid |
|---|---|---|
| Molecular Formula | C₁₃H₉ClF₃N₂O | C₁₄H₁₇ClF₃N₃O |
| Molar Mass (g/mol) | ~315 | 335.75 |
| Key Functional Groups | Pyridine-4-carboxamide | Piperidine-methylamide |
| LogP (Predicted) | High (due to CF₃ and Cl) | Moderate (polar piperidine) |
Critical Analysis of Substituent Effects
- Chlorine and Trifluoromethyl Groups : These electron-withdrawing groups enhance stability and lipophilicity, but their placement (phenyl vs. heterocyclic ring) dictates target engagement.
- Carboxamide Position : The 4-position on pyridine (target) vs. 5-position on pyrimidine () underscores the sensitivity of biological activity to carboxamide orientation.
- Bioavailability: Methyl substitution in improved permeability, suggesting that minor modifications to the target compound’s phenyl or pyridine rings could optimize absorption .
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| CAS No. | 62315-12-2 |
| Molecular Formula | C13H8ClF3N2O |
| Molecular Weight | 300.66 g/mol |
| IUPAC Name | This compound |
| InChI Key | KHBMBTFVUHNFTA-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with intracellular targets. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating various biochemical pathways.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antibacterial properties. For instance, it has been shown to inhibit bacterial Sfp-PPTase, an enzyme crucial for bacterial viability and virulence. In studies, this compound displayed submicromolar inhibition against Bacillus subtilis and was effective against methicillin-resistant Staphylococcus aureus without causing rapid cytotoxicity in human cells .
Anticancer Properties
The compound's potential as an anticancer agent has also been explored. In vitro studies indicated that it affects various cancer cell lines, including human leukemia and breast cancer cells, demonstrating cytotoxic effects at micromolar concentrations. Flow cytometry assays revealed that the compound induces apoptosis in these cell lines in a dose-dependent manner .
A comparative analysis of similar compounds indicates that modifications to the chemical structure can significantly impact potency. For example, the introduction of electron-withdrawing groups was found to reduce activity, while electron-donating groups enhanced it .
Case Studies
- Sfp-PPTase Inhibition : A study profiling this compound revealed its ability to inhibit Sfp-PPTase effectively, with IC50 values indicating strong potency compared to other tested compounds. This inhibition was linked to its structural characteristics, particularly the presence of the trifluoromethyl group .
- Anticancer Activity : In a series of experiments involving various cancer cell lines (e.g., MCF-7, U-937), the compound exhibited IC50 values in the low micromolar range, showcasing its potential as a therapeutic agent in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
